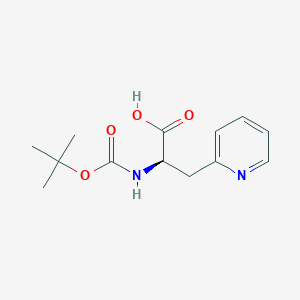

Boc-D-2-Pal-OH

Description

Background and Significance in Chemical Synthesis

Boc-D-2-pyridylalanine, with the chemical formula C13H18N2O4, serves as a fundamental building block in the synthesis of a variety of organic molecules. guidechem.comlookchem.com The presence of the Boc protecting group on the amino function allows for controlled reactions, preventing unwanted side reactions and enabling its strategic incorporation into larger, more complex structures. guidechem.com This protected amino acid is particularly useful in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern biochemistry and medicinal chemistry. lookchem.comrsc.org

The pyridyl group, a nitrogen-containing aromatic heterocycle, imparts specific properties to the molecules it is incorporated into. It can influence solubility, metabolic stability, and the binding affinity of the final compound. rsc.org The D-configuration of the amino acid is also significant, as the incorporation of non-natural D-amino acids into peptides can enhance their resistance to enzymatic degradation, a crucial factor in drug design. chemimpex.com

Several synthetic routes to pyridylalanine derivatives have been developed, including methods starting from serine-derived organozinc reagents and photoredox catalysis. rsc.orgpsu.edu These methods allow for the efficient and often scalable production of these valuable synthetic intermediates. rsc.org

Role in Peptide Chemistry and Drug Development

In the realm of peptide chemistry, Boc-D-2-pyridylalanine is a key player in the creation of peptidomimetics and bioactive peptides. guidechem.com Peptides are promising therapeutic agents due to their high potency and selectivity; however, their application can be limited by poor metabolic stability. rsc.org The introduction of unnatural amino acids like Boc-D-2-pyridylalanine can address this challenge. rsc.org The pyridylalanine residue can confer unique structural and functional properties to a peptide, potentially enhancing its therapeutic efficacy. guidechem.comchemimpex.com

The applications of Boc-D-2-pyridylalanine in drug development are diverse. It is used in the design of novel pharmaceuticals that target specific receptors or enzymes. chemimpex.com For instance, it has been incorporated into somatostatin (B550006) analogues, which are used in receptor-targeted cancer therapy. Research has also explored its use in creating platinum(II) complexes as potential anticancer agents, particularly against prostate cancer. ulaval.ca In these studies, the stereochemistry of the amino acid was found to have a minor effect on the activity of the resulting platinum complexes. ulaval.ca

Overview of Research Trajectories

Current research involving Boc-D-2-pyridylalanine is focused on several key areas. A significant trajectory is the continued development of more efficient and versatile synthetic methodologies to produce a wider range of pyridylalanine derivatives. rsc.orgpsu.edu This includes the exploration of new catalytic systems and reaction conditions. rsc.orgacs.org

Another major research direction is the application of these building blocks in the synthesis of novel peptides and peptidomimetics with enhanced biological activities. chemimpex.comnih.gov This involves investigating how the incorporation of pyridylalanine affects the conformation, stability, and receptor-binding properties of peptides. rsc.org

Furthermore, there is a growing interest in using pyridylalanine-containing compounds as tools in chemical biology and neuroscience. chemimpex.com The unique properties of the pyridyl group make it a candidate for studying neurotransmitter pathways and for the development of new probes and sensors. chemimpex.com The ability of the pyridyl moiety to bind to metals is also being explored for the creation of metallopeptides with catalytic or therapeutic functions. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMODKKCXWFNEIK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98266-32-1 | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc D 2 Pyridylalanine and Its Derivatives

Chemoenzymatic Approaches to Enantiomerically Pure Pyridylalanines

Chemoenzymatic methods combine the precision of enzymatic reactions with the versatility of organic synthesis to produce optically pure compounds. These strategies are particularly effective for generating chiral amino acids like pyridylalanine derivatives. researchgate.netnih.gov

α-Chymotrypsin-mediated Kinetic Resolution

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. The enzyme α-chymotrypsin (α-CT) is particularly effective for the stereoselective hydrolysis of amino acid esters. In the synthesis of pyridylalanines, a racemic mixture of the N-protected amino acid ester is exposed to α-CT. The enzyme selectively catalyzes the hydrolysis of the L-enantiomer ester into the corresponding carboxylic acid, leaving the D-enantiomer ester largely unreacted. researchgate.net

This difference in reactivity allows for the separation of the N-protected L-amino acid from the unhydrolyzed N-protected D-amino acid methyl ester. researchgate.net Subsequent acidic hydrolysis of the D-ester yields the desired D-amino acid. nih.gov The free D-amino acid can then be protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyldicarbonate to yield the final Boc-D-pyridylalanine product. nih.gov This method has been successfully applied to produce pyridylalanine derivatives with high enantiomeric excess (ee >98%). researchgate.net

Oxazolone-based Synthesis

The oxazolone, or azlactone, method is a classical approach in amino acid synthesis. researchgate.netresearchgate.net The process typically begins with the Erlenmeyer-Plöchl reaction, where an N-acylglycine (like acetylglycine) condenses with an aldehyde in the presence of acetic anhydride. researchgate.netcrpsonline.com For pyridylalanines, a pyridylaldehyde is reacted with acetylglycine to form a pyridylidene-oxazolone derivative. researchgate.net

This intermediate, a dehydro amino acid derivative, is then subjected to asymmetric hydrogenation to introduce the chiral center. The resulting racemic N-acetyl amino acid is subsequently resolved. While this strategy is effective for the synthesis of 3- and 4-pyridylalanine, it is not recommended for the 2-pyridylalanine isomer. researchgate.net The instability of the required precursor, 2-pyridinecarboxaldehyde, complicates the initial condensation step and leads to poor outcomes for the 2-pya synthesis. researchgate.net

The table below summarizes the results of an oxazolone-based chemoenzymatic synthesis for 3- and 4-pyridylalanine derivatives.

| Compound | Name of Compound | Overall Yield (%) | Enantiomeric Excess (ee) (%) |

| 8a | N-Fmoc-(L)-3-pya-OH | 17 | >98 |

| 9a | N-Fmoc-(D)-3-pya-OCH3 | 14 | >98 |

| 8b | N-Fmoc-(L)-4-pya-OH | 3 | >98 |

| 9b | N-Fmoc-(D)-4-pya-OCH3 | 3 | >98 |

Data sourced from a study on chemoenzymatic routes to pyridylalanine derivatives. researchgate.net The yields are calculated from the initial racemic mixture.

Acetamidomalonate Derivatives in Synthesis

The acetamidomalonate synthesis is a more versatile and robust method that can be applied to all three regioisomers of pyridylalanine, including the 2-pyridyl derivative. researchgate.net This pathway involves the alkylation of diethyl acetamidomalonate with a halomethylpyridine. For the synthesis of 2-pyridylalanine, 2-(chloromethyl)pyridine (B1213738) is used as the alkylating agent.

The initial alkylation step is followed by hydrolysis and decarboxylation to yield the racemic N-acetyl-pyridylalanine. nih.gov This racemic product is then subjected to enzymatic kinetic resolution, typically using α-chymotrypsin, as described previously, to separate the D- and L-enantiomers. researchgate.netnih.gov This strategy has been shown to produce the desired D-amino acid derivative in good yields. nih.gov For instance, the synthesis of DL-arylamino acid ethyl esters of β-(3-pyridyl)-DL-alanine via this method, followed by enzymatic resolution, successfully yielded the corresponding D-amino acid derivative. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and modern approach for forming carbon-carbon bonds, offering a direct route to complex molecules like unnatural amino acids. rsc.orgnsf.gov

Serine-Derived Organozinc Reagents

Serine is a valuable chiral starting material in organic synthesis. nih.gov It can be converted into enantiomerically pure organozinc reagents, which act as versatile three-carbon building blocks. acs.orgacs.org The protected serine is transformed into a β-iodoalanine derivative, which then undergoes oxidative addition with activated zinc to form the organozinc reagent. These reagents are functionalized and can participate in a variety of coupling reactions without significant loss of enantiomeric purity. nih.govnih.gov

Coupling with Halogenated Pyridines

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a palladium catalyst, is highly effective for this synthesis. nih.gov The serine-derived organozinc reagent can be coupled with a halogenated pyridine (B92270) (e.g., 2-bromopyridine (B144113) or 2-iodopyridine) to form the protected pyridylalanine structure. nih.gov

The reaction is typically catalyzed by a palladium complex, often with specialized phosphine (B1218219) ligands like BrettPhos or RuPhos, which enhance catalyst activity and scope. rsc.org The organozinc reagent transfers its organic group to the palladium center, which then reductively eliminates with the pyridine group to form the desired C-C bond, regenerating the palladium catalyst to continue the cycle. This method provides a convergent and efficient route to enantiomerically pure Boc-D-2-pyridylalanine.

The table below illustrates the general scope of palladium-catalyzed coupling reactions with various aryl halides.

| Organozinc Reagent | Halogenated Pyridine | Catalyst System | Product |

| Serine-derived zinc reagent | 2-Bromopyridine | Pd(OAc)2 / Ligand | Protected 2-Pyridylalanine |

| Serine-derived zinc reagent | 3-Iodopyridine | Pd2(dba)3 / Ligand | Protected 3-Pyridylalanine |

| Serine-derived zinc reagent | 4-Chloropyridine | Pd-PEPPSI / Ligand | Protected 4-Pyridylalanine |

This table represents a conceptual application of established palladium-catalyzed cross-coupling methodologies to the synthesis of pyridylalanines.

Regiospecificity in Cross-Coupling

The synthesis of 2-substituted pyridines, including pyridylalanines, presents a significant challenge due to the potential for forming multiple positional isomers. Achieving regiospecificity, the controlled substitution at the C2-position of the pyridine ring, is paramount. Cross-coupling reactions, such as the Suzuki or Negishi couplings, are powerful tools for this purpose, but their success hinges on the precise placement of reactive groups.

To ensure the exclusive formation of the 2-pyridyl isomer, strategies often involve the use of pre-functionalized starting materials where a halogen or triflate is already present at the C2-position of the pyridine ring. This directs the coupling to the desired location. For instance, a palladium-catalyzed cross-coupling reaction can be employed to unite a 2-halopyridine with a suitable alanine-derived nucleophile. The choice of catalyst, ligands, and reaction conditions is critical to prevent side reactions and ensure high yields of the desired C-N or C-C bond formation nih.gov. A generalized approach involves the coupling of a chiral primary amine with a bromonaphthalene precursor to yield the desired intermediate with high regiochemical control nih.gov.

Another strategy involves a de novo synthesis approach, building the pyridine ring from acyclic precursors in a highly convergent manner. This method allows for the assembly of di- through penta-substituted pyridines with complete regiochemical control by strategically uniting components like aldehydes, α,β-unsaturated carbonyl systems, and dithianes through a metallacycle-mediated process nih.gov. This ensures that the desired substitution pattern is locked in from the beginning of the synthetic sequence.

Photoredox Catalysis for β-Heteroaryl α-Amino Acid Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful method for forging C-C bonds, offering a robust alternative to traditional, often harsher, synthetic protocols. This approach is particularly effective for the synthesis of β-heteroaryl α-amino acids.

Conjugate Addition to Dehydroalanine (B155165) Derivatives

A prominent strategy involves the photoredox-catalyzed radical conjugate addition of heteroaryl groups to dehydroalanine (DHA) derivatives arkat-usa.orgresearchgate.net. In this process, a photocatalyst, upon excitation by visible light (e.g., blue LEDs), activates a heteroaryl halide (such as 2-bromopyridine) to generate a pyridyl radical. This highly reactive intermediate then undergoes a 1,4-conjugate addition (Michael addition) to an electrophilic dehydroalanine acceptor researchgate.net.

This method allows for the formation of a Csp2-Csp3 bond under exceptionally mild conditions at room temperature nih.govnih.gov. The reaction is highly chemo- and diastereoselective, particularly when using chiral bicyclic dehydroalanine derivatives, which enables the synthesis of enantiomerically pure unnatural amino acids nih.govnih.gov. Iridium-based photocatalysts are commonly used, often in conjunction with a reductant like a Hantzsch ester, to facilitate the catalytic cycle arkat-usa.orgresearchgate.net. The versatility of this reaction is demonstrated by its tolerance of various functional groups on the heteroaryl component nih.gov.

| Heteroaryl Halide | Dehydroalanine Derivative | Photocatalyst | Reductant | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Ugi-derived Dehydroalanine | [Ir(dtbbpy)(ppy)2]PF6 | Hantzsch Ester | 72% | arkat-usa.org |

| Various Carboxylic Acids (as radical precursors) | Chiral Bicyclic Dehydroalanine | 4CzIPN (metal-free) | None (decarboxylative) | Good to Excellent | nih.gov |

Large-Scale Synthesis Considerations

For a synthetic method to be practically useful, especially in pharmaceutical development, it must be scalable. The photoredox-catalyzed synthesis of β-heteroaryl α-amino acids demonstrates several features conducive to large-scale production researchgate.net. The use of visible light as a traceless reagent and the ability to conduct reactions at ambient temperature reduce energy costs and the need for specialized equipment. Furthermore, the development of metal-free organic photocatalysts, such as 4CzIPN, can mitigate concerns about heavy metal contamination in the final product nih.gov. The efficiency of these reactions, often proceeding with high yields and selectivity, minimizes the formation of difficult-to-separate byproducts, simplifying downstream purification processes. The protocol has been described as a robust and practical system for synthesizing a wide range of unnatural amino acids researchgate.net.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of prochiral olefin precursors is a cornerstone of modern enantioselective synthesis and a primary method for producing chiral amino acids.

N-Oxide Formation and Reduction

One sophisticated strategy to influence the stereochemical outcome of hydrogenation involves the temporary modification of the pyridine ring. In this approach, the nitrogen atom of the 2-pyridyl group in the prochiral precursor is oxidized to an N-oxide acs.orgnih.gov. The resulting N-oxide moiety can act as a coordinating group, directing the metal catalyst to one face of the molecule during the hydrogenation step, thereby enhancing enantioselectivity. Heteroaromatic N-oxides are strong Lewis bases and can effectively activate reagents like halosilanes nih.gov. After the chiral center has been established via hydrogenation, the N-oxide is readily reduced back to the pyridine using standard reducing agents, yielding the final product. This transient modification serves as a powerful tool for stereochemical control in asymmetric catalysis miami.edu.

Chiral Catalyst Systems

The most direct approach to enantioselective synthesis is the use of chiral catalyst systems. In the context of producing Boc-D-2-pyridylalanine, this involves the hydrogenation of a prochiral dehydroamino acid precursor, such as (Z)-N-Boc-2-(pyridin-2-yl)dehydroalanine. The reaction is catalyzed by a transition metal, typically rhodium or ruthenium, complexed with a chiral ligand.

Chiral phosphine ligands, such as those from the DuPhos or DIPAMP families, have proven highly effective in creating a chiral environment around the metal center. This chiral pocket forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. These reactions can achieve very high enantioselectivities (ee) and are often suitable for larger-scale preparations due to high substrate-to-catalyst ratios nih.gov. The choice of catalyst, solvent, and reaction conditions must be carefully optimized for each specific substrate to maximize both conversion and enantiomeric excess.

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Rhodium-Amino-phosphine-phosphinite complexes | Prochiral dehydroamino acid precursors | 70-90% | nih.gov |

| Chiral Carbene–Borane Adducts | Precursors for borenium catalysts | Active catalysts prepared | rsc.org |

| Chiral Pyridine N-Oxides | meso-Epoxides (as a model reaction) | High enantioselectivity | miami.edu |

Protecting Group Strategies in Synthesis

In the synthesis of peptides containing Boc-D-2-pyridylalanine and its derivatives, the choice of protecting groups is critical to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. The two most prominent strategies in solid-phase peptide synthesis (SPPS) are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. americanpeptidesociety.orgbiosynth.com These strategies are differentiated by the nature of the temporary protecting group used for the α-amino group of the amino acids. slideshare.net

The selection between Boc and Fmoc chemistry depends on several factors, including the specific peptide sequence, the presence of sensitive amino acid residues, and the desired final product. americanpeptidesociety.org Orthogonality of protecting groups is a key principle, meaning that the different protecting groups can be removed under distinct conditions without affecting each other. biosynth.comnih.gov This allows for the selective deprotection of the α-amino group for chain elongation while side-chain protecting groups remain intact until the final cleavage step. nih.gov

Boc Protection for Selective Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the earliest and most established strategies in solid-phase peptide synthesis. americanpeptidesociety.org The Boc group is acid-labile and is typically removed using acids such as trifluoroacetic acid (TFA). americanpeptidesociety.orgslideshare.net This allows for the selective deprotection of the N-terminal α-amino group, enabling the stepwise addition of subsequent amino acids to the growing peptide chain.

A key advantage of the Boc strategy lies in its "quasi-orthogonal" nature when combined with benzyl (B1604629) (Bzl)-based side-chain protecting groups. biosynth.com While both Boc and Bzl groups are cleaved by acid, their lability to different acid strengths allows for selective removal. biosynth.com The Boc group can be removed with moderate acids like TFA, while the more stable Bzl-type protecting groups on the side chains require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin. researchgate.net

In the context of Boc-D-2-pyridylalanine, the Boc group protects the α-amino functionality, allowing for its incorporation into a peptide sequence. The pyridyl side chain itself can sometimes participate in side reactions, and in certain synthetic schemes, protection of the pyridine nitrogen may be considered, although it is not always necessary. The selective deprotection of the N-terminal Boc group is a routine step in the elongation of the peptide chain.

Recent research has also explored alternative and milder methods for Boc deprotection to enhance selectivity, particularly for sensitive peptide sequences. These methods aim to minimize side reactions that can be promoted by strong acid treatment. rsc.org

| Protecting Group Combination | α-Amino Protection | Side-Chain Protection | α-Amino Deprotection Reagent | Final Cleavage/Side-Chain Deprotection |

|---|---|---|---|---|

| Boc/Bzl Strategy | Boc (tert-butyloxycarbonyl) | Bzl (Benzyl)-based groups | TFA (Trifluoroacetic acid) | HF (Hydrofluoric acid) |

Comparison with Fmoc Chemistry in Specific Applications

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become the more predominantly used method in modern solid-phase peptide synthesis due to its milder reaction conditions. americanpeptidesociety.orgiris-biotech.de The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orgslideshare.net This contrasts with the acid-based deprotection of the Boc group.

The primary advantage of the Fmoc strategy is its true orthogonality when paired with tert-butyl (tBu)-based side-chain protecting groups. biosynth.com The base-labile Fmoc group can be selectively removed without affecting the acid-labile tBu side-chain protecting groups. biosynth.com The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are then accomplished in a single step using a strong acid, typically TFA. researchgate.netiris-biotech.de

While Fmoc chemistry is generally favored for its milder conditions, the Boc strategy still holds advantages in specific applications. americanpeptidesociety.org For instance, Boc-based synthesis can be preferable for sequences that are prone to racemization under the basic conditions used for Fmoc removal. americanpeptidesociety.org Furthermore, the Boc strategy can be more suitable for the synthesis of certain complex or hydrophobic peptides. biosynth.com

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., piperidine in DMF) |

| Side-Chain Protection | Typically Benzyl (Bzl)-based | Typically tert-butyl (tBu)-based |

| Orthogonality | Quasi-orthogonal | Fully orthogonal |

| Final Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |

| Advantages | Good for sequences prone to racemization under basic conditions, suitable for some hydrophobic peptides. | Milder deprotection conditions, compatible with a wider range of acid-sensitive functionalities. |

Applications of Boc D 2 Pyridylalanine in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. In this method, a peptide chain is assembled sequentially while anchored to an insoluble resin support. The process involves repeated cycles of deprotection, coupling, and washing steps. Boc-D-2-pyridylalanine is frequently utilized within the Boc/Bzl (benzylic protecting groups) protection strategy of SPPS. peptide.compeptide.com The Boc group serves as a temporary protecting shield for the α-amino group of the amino acid. peptide.compeptide.com It is stable during the coupling reaction but can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. peptide.compeptide.comchempep.com

A primary application of Boc-D-2-pyridylalanine in SPPS is the introduction of a D-amino acid into a peptide sequence. Most naturally occurring peptides are composed exclusively of L-amino acids. Consequently, living organisms possess proteases, which are enzymes that specifically recognize and degrade peptides made of L-amino acids. nih.gov This susceptibility to proteolysis severely limits the therapeutic potential of many natural peptides by giving them a short half-life in the body. mdpi.com

By strategically replacing one or more L-amino acids with their D-enantiomers, such as D-2-pyridylalanine, the resulting peptide becomes significantly more resistant to enzymatic degradation. nih.govmdpi.com Proteases are chiral and their active sites are shaped to accommodate L-amino acids; the D-configuration does not fit, thus preventing the enzyme from cleaving the peptide bond. nih.gov This enhanced stability prolongs the peptide's presence and activity in vivo. nih.gov

Boc-D-2-pyridylalanine functions as a chiral building block, which is an enantiomerically pure molecule used as a starting material in the synthesis of more complex structures. The use of such building blocks is essential for constructing stereochemically defined molecules, a critical requirement for pharmaceuticals, as biological targets like receptors and enzymes are themselves chiral.

The defined stereochemistry of Boc-D-2-pyridylalanine ensures that the resulting peptide has a precise three-dimensional arrangement. This is crucial because the biological activity of a peptide is intimately linked to its conformation and how it interacts with its target. By providing the D-isomer of 2-pyridylalanine, this compound allows peptide chemists to control the stereochemistry at a specific position in the peptide chain, thereby influencing its structure and function.

| Feature | Description | Role in SPPS |

| Boc Group | tert-butoxycarbonyl protecting group on the α-amino nitrogen. | Temporarily blocks the N-terminus to prevent self-polymerization during the coupling step. Removed by acid (TFA). |

| D-Configuration | The amino acid is in its D-enantiomeric form. | Introduces a non-natural stereocenter, which is key for enhancing stability against proteases. |

| Pyridyl Group | A pyridine (B92270) ring attached to the β-carbon of the alanine (B10760859). | Provides a specific functional group that can influence the peptide's biophysical properties and biological interactions. |

Design of Bioactive Peptides and Peptidomimetics

Bioactive peptides are molecules that can elicit a specific physiological response. However, their therapeutic use is often hampered by poor stability and bioavailability. mdpi.com To overcome these limitations, scientists design peptidomimetics—compounds that mimic the structure and function of natural peptides but are modified to have improved drug-like properties. Boc-D-2-pyridylalanine is a key ingredient in the design of such molecules.

As discussed, the primary reason for incorporating D-amino acids is to enhance resistance to proteases. oup.com Natural proteases like trypsin and chymotrypsin (B1334515) are highly stereospecific and are generally unable to process peptides containing D-amino acids. oup.comnih.gov The introduction of D-2-pyridylalanine from Boc-D-2-pyridylalanine creates a peptide bond that is not recognized by these enzymes, effectively halting degradation at that site. nih.gov This strategy has been shown to significantly improve the stability of various peptides, including antimicrobial peptides, making them more viable as therapeutic agents. nih.govbiorxiv.org

Research Findings on D-Amino Acid Substitution:

| Peptide Studied | Modification | Finding | Reference |

| Polybia-CP | All L-amino acids replaced with D-amino acids (D-CP) | D-CP showed improved stability against trypsin and chymotrypsin. | oup.comnih.gov |

| Arginine-rich peptides | D-amino acid substitution and cyclisation | Significantly improved protease resistance and antimicrobial activity. | biorxiv.org |

| Short Peptide Hydrogelators | C-terminal modification with a D-amino acid | Significantly boosted stability against proteinase K compared to all-L-peptides. | nih.gov |

| Polybia-MPI | Full substitution with D-amino acids (D-MPI) | Protected the peptide from degradation by tested proteases and retained or improved antimicrobial activity. | nih.gov |

Furthermore, the pyridyl ring can engage in π-π stacking interactions with other aromatic residues or receptor sites. Its ability to coordinate with metal ions also provides a unique handle for designing peptides with specific catalytic or structural properties. These features allow chemists to fine-tune the biophysical profile of a peptide, potentially improving its absorption, distribution, and target-binding affinity.

The utility of Boc-D-2-pyridylalanine in designing advanced peptides stems from the combined contributions of its stereochemistry and its functional side chain. The "D" configuration provides the essential backbone protection against enzymatic breakdown, a prerequisite for many therapeutic applications. Simultaneously, the pyridyl functional group offers a versatile tool for influencing the peptide's interaction with its biological target. This dual functionality is critical in modern drug design, where both stability and specific, high-affinity binding are required for efficacy. The ability to introduce these two distinct features—stereochemical stability and a functional side chain—in a single, controlled step makes Boc-D-2-pyridylalanine an invaluable building block in peptide science.

Applications of Boc-D-2-pyridylalanine in Cyclic Peptide Synthesis

The cyclization of peptides is a key strategy to enhance their stability, binding affinity, and bioavailability. The incorporation of non-natural amino acids like pyridylalanine can influence the efficiency and outcome of these cyclization strategies.

Enabling Efficient Cyclization

The chemical properties of the pyridylalanine side chain can be harnessed to facilitate efficient peptide cyclization. A notable example involves the use of a modified pyridylalanine, 3-(2-cyano-4-pyridyl)alanine (Cpa), which enables spontaneous and highly efficient macrocyclization. When a peptide is synthesized with an N-terminal cysteine residue and an internal Cpa residue, a biocompatible reaction occurs in aqueous solution at neutral pH. anu.edu.au This reaction proceeds via a click chemistry mechanism between the N-terminal 1,2-aminothiol of cysteine and the activated nitrile of the Cpa side chain, forming a stable dihydrothiazole linkage. anu.edu.au This method is remarkably efficient, achieving cyclization yields of 90% or greater for various peptide sequences. anu.edu.au The reaction is rapid, often completing within hours, and is orthogonal to all proteinogenic amino acids, meaning it does not create unwanted side reactions with other residues in the peptide chain. anu.edu.au

| Linear Peptide Sequence | Cyclization Yield (%) | Reaction Time (h) |

|---|---|---|

| Ac-Cys-Ala-Ile-Pro-Met-Cpa-Gly-NH2 | ≥90 | 3 |

| Ac-Cys-Gly-Asn-Gln-Trp-Cpa-Val-Gly-His-Leu-Met-NH2 | ≥90 | 3 |

Macrocyclization with Peptide Cyclases

Peptide cyclases are enzymes that catalyze the formation of cyclic peptides in nature and are being explored as tools for biotechnological applications. nih.govosti.gov These enzymes can offer high selectivity and efficiency under mild, environmentally friendly conditions. royalsocietypublishing.org The substrate scope of these enzymes is a critical factor for their use in synthesizing modified peptides.

Research has demonstrated that certain peptide cyclases can tolerate and successfully cyclize peptides containing pyridylalanine derivatives. For instance, the peptide cyclase PCY1 has been used for the macrocyclization of peptides containing the metal-binding amino acid bipyridylalanine. royalsocietypublishing.orgroyalsocietypublishing.org In these studies, linear peptides incorporating bipyridylalanine were synthesized using solid-phase peptide synthesis and then treated with PCY1. royalsocietypublishing.orgroyalsocietypublishing.org The enzyme effectively catalyzed the head-to-tail cyclization, achieving high conversion rates of over 90%. royalsocietypublishing.orgroyalsocietypublishing.org This demonstrates that the enzymatic machinery of PCY1 can accommodate the bulky, non-natural pyridyl-containing side chain, expanding the utility of chemoenzymatic strategies for producing complex cyclic peptides. royalsocietypublishing.org

Replacement of Natural Amino Acids in Peptide Analogues

Substituting natural amino acids with synthetic ones like Boc-D-2-pyridylalanine is a powerful technique in medicinal chemistry to modulate the pharmacological properties of peptides.

Histidine Analogues in Ribonuclease S-peptide

Histidine is a crucial amino acid in the active site of many enzymes due to its imidazole (B134444) side chain, which can act as both a proton donor and acceptor at physiological pH. In the well-studied enzyme Ribonuclease A (RNase A), two histidine residues, His12 and His119, are essential for catalysis. nih.govnih.govwisc.edu They work in concert to facilitate the cleavage of RNA phosphodiester bonds. wisc.edu Substitution of either of these histidines with a non-catalytic amino acid like alanine results in a dramatic loss of enzymatic activity, with a decrease in catalytic efficiency (kcat/KM) of more than 10,000-fold. nih.govwisc.edu

The S-peptide (residues 1-20 of RNase A) contains the catalytic His12 and can reassociate with the S-protein (residues 21-124) to reconstitute an active enzyme. This system provides a model for studying the effects of amino acid substitutions in the S-peptide portion. The pyridine ring of 2-pyridylalanine is structurally similar to the imidazole ring of histidine; both are aromatic heterocycles containing a nitrogen atom. This structural analogy makes 2-pyridylalanine a candidate for replacing histidine to probe the catalytic mechanism. While the pKa values differ (pyridine is more basic than imidazole), the substitution would allow researchers to investigate the importance of the precise electronic properties and proton-shuttling ability of the histidine side chain in enzymatic catalysis.

Pyridylalanine as a Surrogate for Aromatic Amino Acids

Pyridylalanine (Pal) has proven to be a versatile substitute for natural aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. A key advantage of this substitution is the ability to modify the physicochemical properties of a peptide, such as its solubility, without sacrificing biological activity. acs.orgnih.govresearcher.liferesearchgate.net

In the development of analogues for the hormone glucagon (B607659), which suffers from poor aqueous solubility, researchers incorporated 3-pyridylalanine and 4-pyridylalanine. acs.orgnih.govresearcher.life The resulting glucagon analogues exhibited enhanced aqueous solubility and stability at neutral pH while maintaining their biological potency in regulating blood sugar. acs.orgnih.govresearcher.liferesearchgate.net This work highlights that pyridylalanine can serve as a hydrophilic aromatic element, improving the biophysical characteristics and medicinal suitability of peptide drug candidates. acs.orgnih.gov

Impact on Receptor Binding and T-Cell Responses

The substitution of natural amino acids with pyridylalanine can have a profound impact on how a peptide interacts with its biological targets, such as cell surface receptors.

In the case of somatostatin (B550006) receptor antagonists, which are important for cancer imaging and therapy, the amino acid at position 3 is crucial for determining binding affinity and receptor subtype specificity. nih.gov In one study, the natural amino acid Tyrosine (Tyr) at this position was replaced with 2-pyridylalanine (2Pal), 3-pyridylalanine (3Pal), and 4-pyridylalanine (4Pal). nih.gov Saturation binding studies showed that these substitutions directly influenced the binding affinity (measured by the dissociation constant, KD) for the somatostatin receptor subtype 2 (SST2). nih.gov Interestingly, the different isomers had distinct effects, with a trend of affinity improvement in the order of 2Pal < 3Pal < 4Pal. nih.gov This demonstrates that the position of the nitrogen atom in the pyridine ring can fine-tune the molecular interactions between the peptide and its receptor. nih.gov

| Peptide Analogue | KD (nM) |

|---|---|

| DOTA-[Tyr³]-LM3 (Reference) | 0.09 ± 0.02 |

| DOTA-[L-2Pal³]-LM3 | 0.18 ± 0.02 |

| DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 |

| DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 |

In immunology, the activation of T-cells depends on the specific recognition of a peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule on an antigen-presenting cell. researchgate.net The precise sequence of the peptide is critical for both binding to the MHC and being recognized by the T-cell receptor (TCR). nih.gov Modifying peptide antigens with non-natural amino acids can create "altered peptide ligands" (APLs) that can enhance T-cell responses. frontiersin.org Substituting a natural aromatic amino acid in a T-cell epitope with pyridylalanine could modulate the T-cell response. The introduction of the nitrogen atom in the pyridine ring could alter the hydrogen-bonding network or electrostatic interactions with the MHC or TCR, potentially increasing the stability of the peptide-MHC complex or the affinity of the TCR interaction, leading to a more robust T-cell activation.

Medicinal Chemistry and Pharmacological Investigations

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide (NO) by the enzyme nitric oxide synthase (NOS) is implicated in various pathological conditions, making NOS isoforms (nNOS, eNOS, and iNOS) important therapeutic targets. rsc.org While direct studies on Boc-D-2-pyridylalanine as a NOS inhibitor are not prominent, extensive research has focused on the 2-aminopyridine (B139424) scaffold, which is structurally related to the 2-pyridylalanine core. These studies demonstrate that 2-aminopyridine derivatives are potent inhibitors of human nitric oxide synthases. nih.govnih.gov

Research into substituted 2-aminopyridines has shown that modifications to the pyridine (B92270) ring can lead to both high potency and selectivity for specific NOS isoforms. For instance, certain 4,6-disubstituted 2-aminopyridines have been identified as potent and specific inhibitors of inducible NOS (iNOS), with the most active compound in one study showing an IC50 of 28 nM. nih.gov Further studies have developed 2-aminopyridine-based inhibitors with high selectivity for neuronal NOS (nNOS), a key target in the treatment of neurological disorders. nih.govnih.gov One such inhibitor demonstrated a Ki value of 48 nM for human nNOS, with 135-fold selectivity over iNOS and 388-fold selectivity over eNOS. nih.govescholarship.org

These findings highlight the potential of the pyridyl moiety in designing effective NOS inhibitors. The incorporation of the 2-pyridylalanine structure into peptides or small molecules could yield novel compounds that modulate nitric oxide production.

| Compound | Target NOS Isoform | Inhibitory Potency | Selectivity Profile |

|---|---|---|---|

| 4,6-disubstituted 2-aminopyridine analog | iNOS | IC50 = 28 nM | Specific for iNOS |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | nNOS (human) | Ki = 48 nM | 388-fold vs eNOS; 135-fold vs iNOS |

Drug Development for Inflammatory Diseases and Cancer

The structural features of Boc-D-2-pyridylalanine make it a valuable component in the development of therapeutics for inflammatory diseases and cancer. chemimpex.com The inhibition of enzymes like cyclooxygenase (COX) is a cornerstone of anti-inflammatory drug development. nih.gov Novel series of molecules incorporating a fused pyrido[2,3-d]pyridazine-2,8-dione system, derived from a 2-pyridone pattern, have shown potential as dual COX-1/COX-2 inhibitors with significant anti-inflammatory activity. nih.gov

In oncology, pyridyl-alanine has been utilized in innovative peptide conjugation strategies to enhance anti-cancer efficacy. A recent study demonstrated a method for the N-alkylation of pyridyl-alanine to conjugate different peptides. nih.gov Specifically, a p53 peptide, which acts as an MDM2 inhibitor, was conjugated to an RGD peptide that selectively binds to integrins often overexpressed on cancer cells. This conjugation resulted in a two-fold enhancement of the p53 peptide's antiproliferative activity. nih.gov This approach showcases how pyridyl-alanine can be used to create targeted therapies that deliver a cytotoxic or inhibitory peptide specifically to tumor cells.

Furthermore, the link between nitric oxide synthase and cancer progression has spurred interest in developing NOS inhibitors as potential cancer therapeutics. cerradopub.com.br Since derivatives of 2-aminopyridine are known NOS inhibitors, this provides a rationale for exploring Boc-D-2-pyridylalanine-containing compounds for anti-cancer applications. nih.govcerradopub.com.br

NMDA Receptor Glycine (B1666218) Site Agonists

The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, plays a crucial role in synaptic plasticity and neurotransmission. tocris.com For activation, the NMDA receptor uniquely requires the binding of two co-agonists: glutamate and glycine. tocris.com The glycine binding site on the NMDA receptor has become a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. nih.govmdpi.com Modulators of this site, including agonists, can influence receptor function and have been investigated for conditions like schizophrenia. mdpi.commdpi.com

While a variety of compounds, such as D-serine, D-cycloserine, and other synthetic molecules, have been identified and studied as agonists or partial agonists at the NMDA receptor glycine site, there is no prominent research in the reviewed literature specifically identifying Boc-D-2-pyridylalanine or its derivatives as having agonist activity at this site. mdpi.comnih.gov The structural characteristics of Boc-D-2-pyridylalanine, with its aromatic pyridine ring, could theoretically allow for interactions with receptor binding pockets; however, its specific affinity and functional effect on the NMDA receptor glycine site have not been reported in the available scientific literature.

Targeted Drug Delivery Systems

Boc-D-2-pyridylalanine serves as a key building block in the development of targeted drug delivery systems, primarily through its application in bioconjugation. chemimpex.com Bioconjugation allows for the linking of biomolecules, such as peptides, to drugs or imaging agents, enabling precise delivery to specific cells or tissues. chemimpex.com

The utility of pyridyl-alanine in this context was effectively demonstrated in a 2024 study that developed a novel method for chemoselective peptide conjugation via N-alkylation of the pyridyl-alanine residue. nih.gov This technique was used to link a p53-derived peptide to an RGD (arginyl-glycyl-aspartic acid) peptide. The RGD peptide functions as a targeting moiety, selectively binding to integrin receptors that are highly expressed on the surface of many tumor cells. This conjugation strategy created a system where the therapeutic p53 peptide could be specifically delivered to cancer cells, enhancing its anti-proliferative effect. nih.gov This research highlights the practical application of incorporating pyridyl-alanine into peptide-based systems to achieve targeted drug delivery and improve therapeutic outcomes. nih.govmdpi.com

Nonribosomal Peptides Containing 2-Pyridylalanine

For the first time, the rare amino acid 3-(2-pyridyl)-alanine has been identified as a component of naturally occurring nonribosomal peptides (NRPs). nih.gov Researchers isolated two new cyclic pentapeptides, named pentaminomycins F and G, from cultures of the bacterium Streptomyces cacaoi. nih.govchemrxiv.org The discovery is significant as NRPs are a diverse family of natural products known for a wide range of biological activities. chemrxiv.org

The structures of pentaminomycins F and G were determined using a combination of mass spectrometry, NMR spectroscopy, and Marfey's analysis. nih.gov These analyses revealed that both compounds are cyclic pentapeptides containing a N5-hydroxy-arginine residue, a feature characteristic of the pentaminomycin family. Crucially, they were also found to contain 3-(2-pyridyl)-alanine, a structural feature never before reported in a nonribosomal peptide. chemrxiv.org

| Compound Name | Source Organism | Peptide Structure | Key Amino Acid Residues |

|---|---|---|---|

| Pentaminomycin F | Streptomyces cacaoi | Cyclic Pentapeptide | Valine, Tryptophan, N5-hydroxy-Arginine, Leucine, 3-(2-pyridyl)-alanine |

| Pentaminomycin G | Streptomyces cacaoi | Cyclic Pentapeptide | Phenylalanine, Tryptophan, N5-hydroxy-Arginine, Leucine, 3-(2-pyridyl)-alanine |

Studies on Neurotransmitter Pathways

The chemical structure of Boc-D-2-pyridylalanine suggests its potential as a tool for studying neurotransmitter pathways. chemimpex.com Neuropeptides and their synthetic analogs play a vast and complex role in the central nervous system, acting as neurotransmitters, neuromodulators, and hormones that regulate numerous physiological processes. researchgate.netmdpi.com

The pyridine ring within the 2-pyridylalanine structure is a common motif in many neuropharmacological agents, as its nitrogen atom can participate in hydrogen bonding and other molecular interactions within biological targets like receptors and enzymes. chemimpex.com This makes Boc-D-2-pyridylalanine a candidate for incorporation into novel peptides designed to probe or modulate neuronal communication. chemimpex.com However, while its structural properties are promising for applications in neuroscience, specific research studies detailing the use of Boc-D-2-pyridylalanine or peptides containing it to investigate neurotransmitter pathways are not widely available in the current scientific literature. chemimpex.comnih.gov

Advanced Structural and Computational Studies of Peptides Incorporating Pyridylalanine

Conformational Analysis in Solution and Solid State

The conformation of a peptide, dictated by the rotational freedom around its backbone bonds, determines its biological activity. umkc.edu A combination of spectroscopic and crystallographic techniques provides a comprehensive picture of a peptide's structure in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and proteins in a solution state that mimics physiological conditions. nih.govuzh.chchemrxiv.org It provides detailed structural information at the atomic level, revealing the environment of each nucleus. chemrxiv.org For peptides, 1D and 2D NMR experiments are employed to assign proton resonances and determine spatial proximities between atoms. uzh.ch

Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are fundamental for resonance assignment and structure calculation. uzh.ch NOESY, in particular, is crucial as it provides information about protons that are close in space, allowing for the calculation of inter-proton distances which are then used as restraints in structure calculations. uzh.ch

The presence of the N-terminal tert-butyloxycarbonyl (Boc) protecting group on D-2-pyridylalanine can influence the NMR spectra. The Boc group can exhibit rotational processes around the C-N bond of the carbamate, which may lead to broadened signals or the appearance of multiple sets of signals in the NMR spectrum, particularly at low temperatures. researchgate.net Studies on Boc-protected amino acids and dipeptides using ¹³C NMR have shown that the chemical shifts of the carbonyl carbons are sensitive to solvent polarity and intramolecular interactions, such as hydrogen bonding. mdpi.com

Table 1: Common 2D NMR Experiments for Peptide Structure Determination

| Experiment | Information Provided | Application |

| COSY | Shows correlations between protons that are coupled through chemical bonds (typically 2-3 bonds apart). | Helps in identifying spin systems of individual amino acid residues. |

| TOCSY | Shows correlations between all protons within a spin system, even if they are not directly coupled. | Useful for assigning all proton resonances within a single amino acid residue. |

| NOESY | Shows correlations between protons that are close in space (< 5 Å), irrespective of whether they are bonded. | Provides distance restraints crucial for calculating the 3D structure of the peptide. uzh.ch |

X-ray Crystallography for Solid-State Features

X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional structure of molecules in the solid state. researchgate.net The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic arrangement.

For peptides, X-ray crystallography reveals precise information about bond lengths, bond angles, and torsion angles, defining the peptide's backbone and side-chain conformation in the crystalline form. umkc.edu Studies on Boc-protected oligopeptides have shown that they can adopt well-defined secondary structures, such as 3₁₀-helices, in the solid state. nih.gov In these structures, the peptide molecules are often linked through intermolecular hydrogen bonds, forming extended networks or "chains" within the crystal lattice. nih.gov

The crystal structure of peptides containing pyridylalanine isomers has demonstrated their ability to coordinate with metal ions, forming structured lattices. researchgate.net In these metal-organic frameworks, the pyridine (B92270) nitrogen atom participates in coordination, while the peptide backbone engages in stacking and hydrogen bonding interactions, leading to the formation of 3D crystals. researchgate.net The conformation observed in the solid state may or may not be the dominant one in solution, making the comparison between NMR and X-ray data essential for a complete understanding of a peptide's structural landscape. chemrxiv.org

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed and disallowed regions for the backbone dihedral angles, phi (φ) and psi (ψ), of amino acid residues in a peptide or protein structure. wikipedia.orgproteinstructures.com These angles describe the rotation around the N-Cα and Cα-C bonds, respectively, and their specific values define the local secondary structure of the polypeptide chain. umkc.eduexpasy.orgbioinf.org.uk

The plot is divided into regions that correspond to common secondary structures:

α-helical region: Typically found in the lower-left quadrant (φ ≈ -60°, ψ ≈ -45°). researchgate.net

β-sheet region: Located in the upper-left quadrant (φ ≈ -120°, ψ ≈ +120°). expasy.orgresearchgate.net

Left-handed helical region: Found in the upper-right quadrant. researchgate.net

Each amino acid has a unique Ramachandran plot, reflecting the steric constraints imposed by its side chain. researchgate.net Glycine (B1666218), lacking a side chain, has much greater conformational freedom, while proline's cyclic structure severely restricts its φ angle. proteinstructures.comnih.gov The introduction of a non-natural amino acid like D-2-pyridylalanine is expected to have a distinct conformational preference. The steric bulk and electronic properties of the pyridyl ring will influence the allowed φ and ψ angles, potentially favoring specific regions of the Ramachandran plot and predisposing the peptide to adopt particular secondary structures. Analysis of the Ramachandran plot is therefore essential for validating experimentally determined structures and for understanding the conformational impact of incorporating pyridylalanine residues. wikipedia.org

Table 2: Typical Dihedral Angles for Common Secondary Structures

| Secondary Structure | φ (phi) Angle Range | ψ (psi) Angle Range |

| Right-handed α-helix | -130° to -50° | -60° to -30° |

| β-sheet | -150° to -90° | +90° to +150° |

| Left-handed helix | +50° to +90° | +30° to +70° |

| 3₁₀-helix | -75° to -50° | -30° to 0° |

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools for studying peptide structure and function. nih.gov They complement experimental data by providing insights into molecular energetics, dynamics, and interactions at an atomic level of detail.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. documentsdelivered.com It is widely employed for geometry optimization, where the calculation seeks the lowest energy conformation of a molecule. mdpi.com For peptides containing Boc-D-2-pyridylalanine, DFT calculations can predict the most stable arrangements of the backbone and side chains, taking into account intramolecular interactions like hydrogen bonds. mdpi.com

The choice of the functional and basis set is critical for obtaining accurate results. nih.gov For systems with aromatic rings, like pyridylalanine, functionals that properly account for dispersion forces are often necessary to correctly model non-covalent interactions such as π-π stacking. nih.govresearchgate.net DFT calculations can also be used to predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. mdpi.commdpi.com

Understanding the relationship between a peptide's structure and its biological activity (Structure-Activity Relationship, SAR) is the cornerstone of drug design. ubc.camdpi.commdpi.com Computational modeling plays a crucial role in predicting how a peptide will bind to its biological target, such as a protein receptor, and in explaining its observed activity. nih.gov

The incorporation of pyridylalanine residues can significantly impact a peptide's properties. Studies have shown that substituting natural aromatic amino acids with pyridylalanine can enhance aqueous solubility and stability while maintaining or improving biological activity. nih.gov The position of the nitrogen atom within the pyridyl ring is critical, as different regioisomers (2-pyridyl, 3-pyridyl, and 4-pyridyl) can lead to different binding affinities and receptor subtype specificities. nih.gov For example, in somatostatin (B550006) antagonists, the choice of pyridylalanine isomer at a specific position influenced the binding affinity for the somatostatin receptor subtype 2. nih.gov

Computational techniques like molecular docking and molecular dynamics simulations are used to model the interaction between the peptide and its target. These methods can predict the binding mode and estimate the binding free energy, providing a rational basis for designing new peptide analogues with improved potency and selectivity. The insights gained from these computational SAR studies help guide the synthesis of new compounds, accelerating the discovery of potent peptide-based therapeutics. nih.gov

Ligand-Protein Interactions

The incorporation of non-natural amino acids like Boc-D-2-pyridylalanine into peptides is a key strategy for developing novel ligands with enhanced binding affinity and specificity for protein targets. The pyridine ring of the pyridylalanine residue introduces unique electronic and structural properties that can significantly influence ligand-protein interactions. Computational methodologies are crucial for elucidating these interactions at a molecular level, providing insights that guide the rational design of new peptide-based therapeutics and research tools. unipa.itmdpi.com

Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and computational alanine (B10760859) scanning are employed to explore the interfaces between proteins and peptides containing modified amino acids. unipa.it These methods help predict binding conformations, calculate binding free energies, and identify key residues—or "hot spots"—that are critical for the interaction. For peptides incorporating Boc-D-2-pyridylalanine, the pyridine side chain can participate in several types of interactions:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial contacts with donor groups on the protein surface.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues on the protein, such as phenylalanine, tyrosine, or tryptophan, contributing to binding stability.

Cation-π Interactions: The electron-rich face of the pyridine ring can interact favorably with cationic residues like lysine (B10760008) or arginine on the protein surface.

Metal Coordination: The pyridine nitrogen can coordinate with metal ions present in the active sites of metalloproteins, a property that can be exploited for targeted inhibition. researchgate.net

These computational approaches allow for a detailed analysis of the energetic contributions of individual residues and interactions, facilitating the optimization of peptide ligands for improved therapeutic or diagnostic performance. unipa.it

| Computational Method | Application in Ligand-Protein Studies | Key Insights Provided |

| Molecular Docking | Predicts the preferred orientation of a peptide ligand when bound to a protein receptor. | Identifies potential binding modes and ranks ligands based on scoring functions. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to analyze the stability and dynamics of the ligand-protein complex. | Reveals conformational changes, flexibility of the complex, and the role of solvent molecules. |

| Computational Alanine Scanning | Systematically replaces residues in the peptide or at the protein interface with alanine to determine their contribution to binding energy. | Identifies "hot spot" residues that are critical for the binding interaction. unipa.it |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the electronically active region (e.g., the ligand and active site) with high-level quantum mechanics and the rest of the protein with classical molecular mechanics. | Provides a highly accurate description of electronic effects, such as charge transfer and polarization, during binding. |

Supramolecular Assemblies Involving Pyridylalanine-Containing Peptides

Peptides containing pyridylalanine residues are known to participate in the formation of highly ordered supramolecular structures. researchgate.net This process, known as self-assembly, is driven by a complex interplay of noncovalent interactions that guide individual peptide molecules to organize into larger, functional architectures such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov The incorporation of a Boc protecting group can influence the hydrophobicity and steric properties of the peptide, thereby modulating the self-assembly process. researchgate.netpreprints.org The resulting nanomaterials have potential applications in fields ranging from tissue engineering to drug delivery. nih.govvub.be

Self-Assembly Mechanisms

The self-assembly of peptides is a spontaneous process where molecules arrange themselves into stable, well-defined structures. mdpi.com For peptides containing pyridylalanine, the mechanism is often initiated by specific environmental triggers such as a change in pH, solvent composition, or the introduction of metal ions. researchgate.netnih.gov The process typically involves a hierarchical organization:

Monomer Aggregation: Individual peptide molecules begin to associate through initial noncovalent contacts.

Formation of Secondary Structures: The peptides organize into secondary structures, most commonly β-sheets, where peptide backbones are linked by hydrogen bonds. nih.gov The aromatic side chains, including the pyridyl group, are positioned on the exterior of these sheets.

Hierarchical Growth: These initial structures, like β-sheets or helical fragments, serve as building blocks for larger assemblies. They can stack or intertwine to form higher-order structures like fibrils, ribbons, or tubes. nih.govmdpi.com

A key mechanism for pyridylalanine-containing peptides involves metal-coordination-driven self-assembly. doi.org The pyridine side chains can act as ligands, coordinating with metal ions (e.g., Pd²⁺, Pt²⁺) to direct the formation of specific, discrete supramolecular geometries that would not be accessible otherwise. researchgate.netdoi.org

Noncovalent Interactions

The stability and morphology of supramolecular assemblies are dictated by a variety of noncovalent interactions. fortunejournals.commdpi.com In peptides incorporating Boc-D-2-pyridylalanine, the following interactions are particularly significant:

Hydrogen Bonding: This is a primary driving force, especially in the formation of β-sheet structures that form the backbone of many peptide-based nanomaterials. nih.govnih.gov

π-π Interactions: The aromatic pyridyl rings of adjacent peptides can stack on top of one another. This interaction is crucial for the stabilization and ordering of the resulting nanostructures. nih.govdoi.org

Hydrophobic Interactions: The Boc group and the hydrocarbon portions of the peptide contribute to hydrophobic interactions, which drive the molecules to aggregate in aqueous environments to minimize their contact with water. nih.govnih.gov

Electrostatic Interactions: Depending on the pH and the presence of other charged residues, electrostatic attraction or repulsion can play a significant role in modulating the assembly process. nih.gov

Coordination Bonds: In the presence of suitable metal ions, the directional and strong nature of metal-ligand coordination involving the pyridine nitrogen can dominate the self-assembly process, leading to highly defined and stable architectures. doi.orgnih.gov

The balance and interplay of these noncovalent forces ultimately determine the final structure and properties of the self-assembled material. nih.govnih.gov

Future Directions and Emerging Research Areas

Development of Novel Catalysts and Reagents

The synthesis of Boc-D-2-pyridylalanine and its incorporation into peptide chains are areas ripe for innovation through the development of new catalytic systems. Research into novel catalysts for the synthesis of unnatural α-amino acids is a critical area that will impact the availability and cost-effectiveness of this compound. researchgate.net Methodologies that enable enantioselective synthesis are of particular importance. researchgate.net The development of small molecule catalysts, for instance, has been shown to facilitate peptide bond formation with minimal epimerization, a crucial factor when working with chiral molecules like Boc-D-2-pyridylalanine. acs.org Furthermore, the synthesis of related pyridylalanine derivatives has been achieved through methods such as diethyl acetamidomalonate condensation followed by resolution of the enantiomers, highlighting the multi-step nature of current synthetic routes where catalytic improvements could have a significant impact.

Future catalyst development will likely focus on:

Asymmetric Catalysis: To improve the enantiomeric purity of D-2-pyridylalanine during its synthesis, reducing the need for costly and time-consuming resolution steps. qyaobio.com

Peptide Coupling Reagents: New reagents that can efficiently incorporate the sterically hindered Boc-D-2-pyridylalanine into peptide sequences with high yields and minimal side reactions are in demand.

Biocatalysis: The use of enzymes in the synthesis of unnatural amino acids presents a green and highly selective alternative to traditional chemical methods. nih.gov Research in this area could lead to more sustainable production methods for Boc-D-2-pyridylalanine. nih.gov

Exploration of Chiral Recognition Phenomena

The chirality of Boc-D-2-pyridylalanine is a key feature that can be exploited in the field of molecular recognition. Chiral recognition is a fundamental process in many biological systems and is crucial for the development of selective therapeutic agents. core.ac.uk The Boc protecting group and the pyridyl side chain both offer potential sites for non-covalent interactions that can be used to discriminate between different enantiomers.

Future research in this area is expected to involve:

Host-Guest Chemistry: Designing and synthesizing host molecules, such as cyclodextrins or calixarenes, that can selectively bind to Boc-D-2-pyridylalanine. core.ac.uk The stability of the resulting complexes can be studied using techniques like spectrofluorimetry to quantify the degree of chiral recognition. core.ac.uk

Chiral Stationary Phases: The development of new chiral stationary phases for high-performance liquid chromatography (HPLC) is an active area of research. sigmaaldrich.comtandfonline.com Boc-protected amino acids are often used as test analytes for these new materials. sigmaaldrich.comtandfonline.com Further studies could lead to the development of columns specifically designed for the separation and analysis of pyridylalanine-containing peptides.

Spectroscopic Methods: The use of techniques such as UV-vis spectrophotometric titration to investigate the enantioselective binding of chiral molecules to synthetic receptors. researchgate.net

The following table summarizes selected research findings on the chiral recognition of protected amino acids, which is relevant to the future exploration of Boc-D-2-pyridylalanine.

| Analytical Technique | Chiral Selector/System | Analyte(s) | Key Findings |

| Spectrofluorimetry | Pyrene/heptakis-(6-amino)-(6-deoxy)-b-cyclodextrin | Phenylalanine, Methionine, Histidine | The binary complex demonstrated the ability to act as a chiral selector, with stability increasing in the ternary complex. core.ac.uk |

| UV-vis Titration | Chiral zinc porphyrins | Amino acid methyl esters | The synthesized porphyrins exhibited enantioselectivity in the recognition of amino acid esters. researchgate.net |

| HPLC | Macrocyclic glycopeptide-based chiral stationary phases | t-BOC and FMOC amino acids | These stationary phases demonstrated broad selectivity and ruggedness for the chiral separation of N-blocked amino acids. sigmaaldrich.com |

| HPLC | Protein-based and macrocyclic antibiotic-based chiral columns | Fmoc, Boc, Trt, and Pmc protected amino acids | The Ultron Ovomucoid column was found to be highly versatile for the direct resolution of a diverse range of protected amino acids. tandfonline.com |

Advanced Materials Science Applications

The incorporation of Boc-D-2-pyridylalanine into peptides and polymers can lead to the development of new materials with unique properties. The pyridyl group can participate in a variety of non-covalent interactions, including hydrogen bonding and pi-pi stacking, which can influence the self-assembly and bulk properties of materials. nbinno.com Furthermore, the pyridine (B92270) nitrogen can be protonated or coordinated to metal ions, providing a handle for creating pH-responsive or metal-coordinating materials.

Emerging research areas in materials science for this compound include:

Peptide-Based Hydrogels: The design of self-assembling peptides containing Boc-D-2-pyridylalanine that can form hydrogels for applications in tissue engineering and drug delivery. The pyridyl group could be used to tune the mechanical properties of the gel or to control the release of encapsulated therapeutics.

Functional Surfaces: The immobilization of peptides containing Boc-D-2-pyridylalanine onto surfaces to create materials with specific recognition or catalytic properties.

Metal-Organic Frameworks (MOFs): The use of pyridylalanine-containing peptides as organic linkers in the synthesis of chiral MOFs for applications in catalysis and separations.

Enhanced Biophysical Properties: The substitution of natural aromatic amino acids with pyridylalanine has been shown to enhance the aqueous solubility and stability of peptides without compromising their biological activity. nih.gov This is a significant advantage in the development of peptide-based therapeutics. nih.gov

Bio-conjugation Strategies

Bio-conjugation, the chemical linking of two biomolecules, is a powerful tool for creating novel therapeutics, diagnostics, and research reagents. The unique reactivity of the pyridyl group in Boc-D-2-pyridylalanine makes it an attractive target for selective chemical modification.

Future directions in bio-conjugation involving this compound may include:

Chemoselective N-Alkylation: A recently developed method allows for the chemoselective N-alkylation of pyridyl-alanine residues in peptides, both in solution and on the solid phase. acs.orgnih.govresearchgate.netacs.org This strategy enables the construction of diverse and stable N-alkylated conjugates and offers the potential for dual labeling in conjunction with other reactive residues like cysteine. acs.orgnih.govresearchgate.netacs.org

Click Chemistry: The introduction of an alkyne or azide (B81097) functionality onto the pyridyl ring of Boc-D-2-pyridylalanine would enable its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. mdpi.com This would allow for the efficient and specific conjugation of peptides containing this residue to other molecules, such as imaging agents or drug payloads. mdpi.com

Coordination Chemistry: The pyridine nitrogen can coordinate to a variety of metal ions, which can be exploited for the development of metal-based imaging agents or radiopharmaceuticals.

Integration into Peptide Libraries for High-Throughput Screening

Combinatorial peptide libraries are a powerful tool for the discovery of new ligands for a variety of biological targets. creative-peptides.com The inclusion of unnatural amino acids like Boc-D-2-pyridylalanine into these libraries can significantly expand their chemical diversity and increase the chances of identifying high-affinity binders. biosyn.com

Future research in this area will likely focus on:

Solid-Phase Peptide Synthesis (SPPS): The Boc protecting group is a cornerstone of one of the major strategies for SPPS, a technique that is well-suited for the synthesis of peptide libraries. peptide.comchempep.com Further optimization of coupling protocols for Boc-D-2-pyridylalanine will facilitate its routine incorporation into library synthesis. peptide.comchempep.com

One-Bead-One-Compound (OBOC) Libraries: The synthesis of OBOC libraries containing Boc-D-2-pyridylalanine will enable the screening of millions of compounds for binding to a target of interest. nih.gov

High-Throughput Screening (HTS) Assays: The development of novel HTS assays that are compatible with peptides containing unnatural amino acids will be crucial for the efficient screening of these libraries. drugtargetreview.com These assays could be based on a variety of detection methods, such as fluorescence or mass spectrometry. nih.govdrugtargetreview.com

The following table outlines the key aspects of integrating Boc-D-2-pyridylalanine into peptide libraries for HTS.

| Feature | Description | Relevance to Boc-D-2-pyridylalanine |

| Library Synthesis | Typically performed using solid-phase peptide synthesis (SPPS). peptide.comchempep.com | Boc-D-2-pyridylalanine is compatible with Boc-based SPPS protocols. peptide.comchempep.com |

| Chemical Diversity | The inclusion of unnatural amino acids expands the chemical space of the library. biosyn.com | The pyridyl group offers unique possibilities for molecular interactions and post-synthetic modification. |

| Screening Method | High-throughput screening (HTS) assays are used to identify active compounds. creative-peptides.comdrugtargetreview.com | Peptides containing Boc-D-2-pyridylalanine can be screened for a wide range of biological activities. |

| Hit Identification | The structure of the active peptide is determined, often by mass spectrometry. nih.gov | The unique mass of Boc-D-2-pyridylalanine facilitates its identification in sequencing experiments. |

Q & A

Q. How can researchers optimize the solid-phase synthesis of Boc-D-2-pyridylalanine to minimize racemization?

Methodological guidance:

- Use low racemization-prone coupling reagents (e.g., HATU or DIC/Oxyma) and monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

- Optimize reaction temperature (0–4°C) and base selection (e.g., DIEA vs. NMM) to reduce base-induced epimerization .

- Validate synthetic protocols using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. What purification strategies are recommended for Boc-D-2-pyridylalanine to achieve >95% purity for in vitro assays?

Methodological guidance:

- Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate target peptides from truncated sequences or impurities .

- Confirm purity via analytical HPLC and characterize impurities using high-resolution mass spectrometry (HRMS) .

- For hydrophobic byproducts, consider counterion exchange (e.g., replacing TFA with acetate) to improve solubility and purification efficiency .

Q. Which analytical techniques are critical for characterizing Boc-D-2-pyridylalanine in peptide conjugates?

Methodological guidance:

- Structural confirmation : Use - and -NMR to verify the Boc-protected amine and pyridyl moiety .

- Purity assessment : Pair LC-MS with UV-Vis spectroscopy (monitoring 254 nm for pyridyl absorption) .

- Stereochemical integrity : Validate D-configuration via Marfey’s reagent derivatization followed by HPLC .

Advanced Research Questions

Q. How does the D-configuration of Boc-D-2-pyridylalanine influence its interaction with biological targets compared to the L-enantiomer?

Methodological guidance:

- Conduct molecular dynamics (MD) simulations to compare binding affinities of D- and L-forms with target receptors (e.g., kinase domains) .

- Validate computational predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

- Address contradictory activity data by analyzing enantiomeric excess (EE) in synthesized batches via chiral chromatography .

Q. What strategies resolve contradictions in reported bioactivity data for Boc-D-2-pyridylalanine-containing peptides?

Methodological guidance:

- Perform meta-analysis of published datasets to identify confounding variables (e.g., buffer composition, assay temperature) .

- Replicate conflicting studies under standardized conditions (e.g., fixed peptide concentration, controlled salt content) and apply statistical tests (ANOVA, t-test) to assess significance .